molecular formula C28H40N6O15 B14084538 N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine

N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine

Cat. No.: B14084538
M. Wt: 700.6 g/mol
InChI Key: OHZXRNFIYVSVGN-UHFFFAOYSA-N
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Description

N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a long polyether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine typically involves the reaction of 2,4-dinitrophenyl derivatives with a polyether diamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its polyether chain, which can enhance solubility and bioavailability.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the polyether chain can interact with various biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
  • N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide
  • 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Uniqueness

N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is unique due to its long polyether chain, which provides flexibility and enhances its solubility in various solvents. This property distinguishes it from other similar compounds, making it particularly useful in applications requiring high solubility and stability.

Properties

Molecular Formula

C28H40N6O15

Molecular Weight

700.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C28H40N6O15/c35-31(36)23-1-3-25(27(21-23)33(39)40)29-5-7-43-9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-44-8-6-30-26-4-2-24(32(37)38)22-28(26)34(41)42/h1-4,21-22,29-30H,5-20H2

InChI Key

OHZXRNFIYVSVGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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